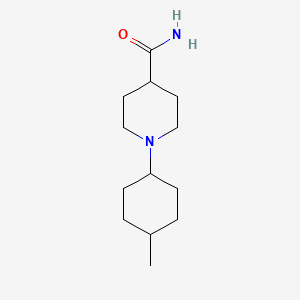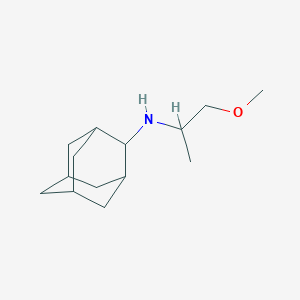
1-(1-Benzylpiperidin-4-yl)-4-(4-fluorophenyl)piperazine
Descripción general
Descripción
1-(1-Benzylpiperidin-4-yl)-4-(4-fluorophenyl)piperazine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a fluorophenylpiperazine group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-(4-fluorophenyl)piperazine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of Benzylpiperidine: The initial step involves the synthesis of benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.
Introduction of Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This is achieved by reacting the benzylpiperidine intermediate with 4-fluorophenylpiperazine in the presence of a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-(1-Benzylpiperidin-4-yl)-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperidine ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the benzyl group, converting it into a corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents for these reactions include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1-Benzylpiperidin-4-yl)-4-(4-fluorophenyl)piperazine has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors. Its ability to modulate biological pathways makes it a valuable tool for understanding cellular processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of certain neurological disorders and cancers.
Industry: In industrial applications, it is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparación Con Compuestos Similares
1-(1-Benzylpiperidin-4-yl)-4-(4-fluorophenyl)piperazine can be compared with other similar compounds, such as:
1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine: This compound lacks the fluorine atom on the phenyl ring, which can significantly alter its chemical properties and biological activity.
1-(1-Benzylpiperidin-4-yl)-4-(4-chlorophenyl)piperazine: The presence of a chlorine atom instead of fluorine can lead to different reactivity and interactions with biological targets.
1-(1-Benzylpiperidin-4-yl)-4-(4-methylphenyl)piperazine: The methyl group on the phenyl ring can affect the compound’s lipophilicity and overall pharmacokinetic profile.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-(4-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3/c23-20-6-8-21(9-7-20)25-14-16-26(17-15-25)22-10-12-24(13-11-22)18-19-4-2-1-3-5-19/h1-9,22H,10-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNFAICCVIDWKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-phenylethyl)piperidin-4-yl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3853182.png)
![2-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B3853184.png)
![1-[[3-[3-[benzyl(methyl)amino]-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperidin-4-ol](/img/structure/B3853198.png)
![4-(4-Bromophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol](/img/structure/B3853205.png)


![N'-(2-bicyclo[2.2.1]heptanyl)-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B3853233.png)


![2,2'-{[(7-methoxy-1,3-benzodioxol-5-yl)methyl]imino}diethanol](/img/structure/B3853249.png)

![N'-benzyl-N'-[(4-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B3853270.png)

![N-(pyridin-4-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B3853286.png)
